molecular formula C14H10BrCl2IN2 B13722169 5-Bromo-N-(3-(2,6-dichlorophenyl)allyl)-3-iodopyridin-2-amine

5-Bromo-N-(3-(2,6-dichlorophenyl)allyl)-3-iodopyridin-2-amine

Cat. No.: B13722169
M. Wt: 484.0 g/mol
InChI Key: XIEBZLOZRSDTSX-NSCUHMNNSA-N
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Description

5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is a complex organic compound that features a pyridine ring substituted with bromine, iodine, and a propenyl group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.

Scientific Research Applications

5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyridine: Similar in structure but lacks the propenyl and dichlorophenyl groups.

    3-Iodo-2-pyridinamine: Lacks the bromine and propenyl groups.

    N-[(E)-3-(2,6-Dichlorophenyl)-2-propenyl]-2-pyridinamine: Lacks the bromine and iodine atoms.

Uniqueness

5-Bromo-N-[(E)-3-(2,6-dichlorophenyl)-2-propenyl]-3-iodo-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrCl2IN2

Molecular Weight

484.0 g/mol

IUPAC Name

5-bromo-N-[(E)-3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine

InChI

InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20)/b3-2+

InChI Key

XIEBZLOZRSDTSX-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/CNC2=C(C=C(C=N2)Br)I)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl

Origin of Product

United States

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